molecular formula C17H19NO4 B1293070 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 913837-62-4

3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

Cat. No.: B1293070
CAS No.: 913837-62-4
M. Wt: 301.34 g/mol
InChI Key: VVUMIWJHGFWKAR-UHFFFAOYSA-N
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Description

3-[3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with acetyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with acetylacetone to form a chalcone intermediate. This intermediate then undergoes cyclization with methylamine to form the pyrrole ring. The final step involves the addition of propanoic acid to the pyrrole ring under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.

    Reduction: The acetyl group can be reduced to an alcohol, which may change the compound’s biological activity.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3-[3-acetyl-5-(4-hydroxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid.

    Reduction: Formation of 3-[3-(1-hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid.

    Substitution: Formation of 3-[3-acetyl-5-(4-halophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the methoxyphenyl group suggests possible interactions with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects depends on its interaction with molecular targets. The acetyl and methoxyphenyl groups may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 3-[3-Acetyl-5-(4-hydroxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
  • 3-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
  • 3-[3-Acetyl-5-(4-methylphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

Uniqueness: The presence of the methoxy group in 3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid distinguishes it from its analogs. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it unique among similar compounds.

Properties

IUPAC Name

3-[3-acetyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-15(12(2)19)10-16(18(11)9-8-17(20)21)13-4-6-14(22-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUMIWJHGFWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCC(=O)O)C2=CC=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166839
Record name 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913837-62-4
Record name 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913837-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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